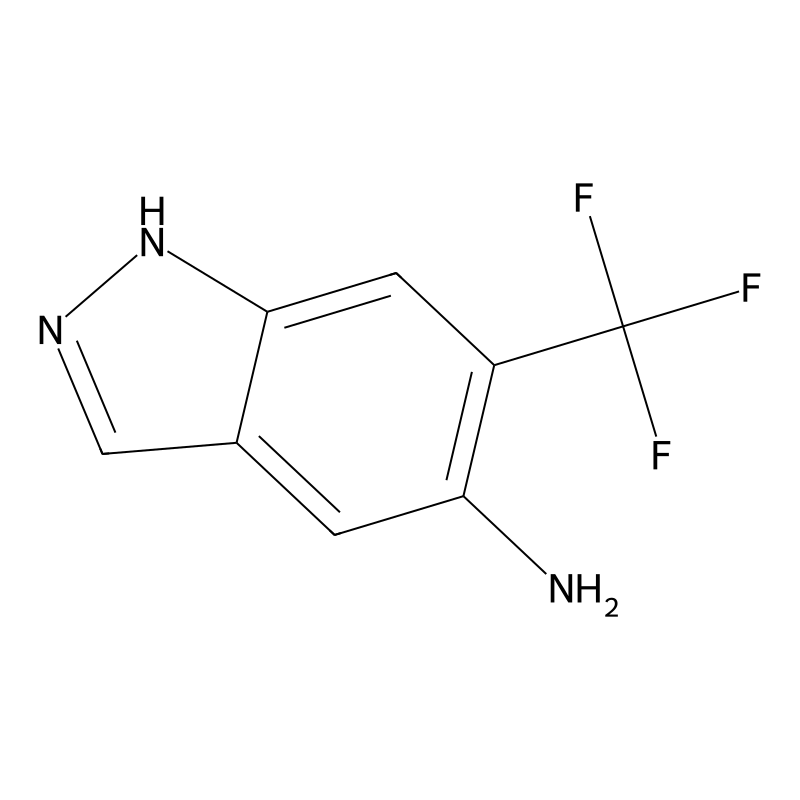6-(trifluoromethyl)-1H-indazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
6-(Trifluoromethyl)-1H-indazol-5-amine (6-(CF3)-InDA) is a heterocyclic molecule containing a five-membered indazole ring fused to a six-membered benzene ring. The presence of the trifluoromethyl group (CF3) and the amine group (NH2) are thought to contribute to its potential biological activity [].
Potential Applications
Research suggests 6-(CF3)-InDA may have interesting properties for further scientific investigation. Some potential applications include:
- Inhibition of CYP3A4: This is a liver enzyme involved in the metabolism of many drugs. 6-(CF3)-InDA may inhibit CYP3A4, potentially affecting the metabolism of co-administered drugs.
6-(Trifluoromethyl)-1H-indazol-5-amine is a compound with the molecular formula and a molecular weight of 201.15 g/mol. It belongs to the indazole class of compounds, characterized by a five-membered ring structure containing nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The IUPAC name for this compound is 6-(trifluoromethyl)-1H-indazol-5-amine, and it is often referred to by its synonyms, such as 5-amino-6-trifluoromethylindazole .
- N-Alkylation: The amino group can be alkylated using alkyl halides, leading to a variety of derivatives.
- Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds, facilitating further functionalization.
- Ugi Reaction: A multi-component reaction that can generate diverse products by combining amines, acids, and isocyanides .
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
Indazole derivatives, including 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit diverse biological activities. They have been studied for their potential as:
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Some derivatives show promising inhibitory effects on FGFRs, which are crucial in cancer progression .
- Anti-inflammatory Agents: Indazole compounds have been linked to anti-inflammatory properties through modulation of various signaling pathways.
- Anticancer Agents: Due to their ability to inhibit specific kinases involved in tumor growth, these compounds are being explored for cancer therapy .
Several synthetic routes have been developed for producing 6-(trifluoromethyl)-1H-indazol-5-amine:
- Hydrazine Hydrate Reaction: This method involves reacting trifluoromethyl-substituted carbonyl compounds with hydrazine hydrate to form indazole derivatives.
- Cyclization Reactions: Utilizing starting materials like phenylhydrazines and suitable electrophiles can lead to the formation of the indazole core .
- Functional Group Transformations: Post-synthesis modifications can introduce additional functional groups or alter existing ones to enhance biological activity .
The applications of 6-(trifluoromethyl)-1H-indazol-5-amine are mainly in the pharmaceutical industry:
- Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers related to FGFR pathways.
- Research Tool: It serves as a model compound in studies exploring the structure-activity relationship of indazole derivatives .
Interaction studies involving 6-(trifluoromethyl)-1H-indazol-5-amine focus on its binding affinity to various biological targets:
- Kinase Inhibition Profiles: Research has shown that modifications in the indazole structure can significantly affect binding affinity and selectivity towards kinases such as FGFRs.
- Molecular Docking Studies: Computational studies provide insights into how this compound interacts at the molecular level with target proteins, helping guide further modifications for enhanced efficacy .
Several compounds share structural similarities with 6-(trifluoromethyl)-1H-indazol-5-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Aminoindazole | Lacks trifluoromethyl group | Basic structure without fluorinated substituents |
| 6-Methylindazole | Contains a methyl group | Different substitution pattern affecting activity |
| 7-Trifluoromethylindole | Indole instead of indazole | Variation in ring structure impacting properties |
| 4-Trifluoromethylbenzene | Aromatic ring without nitrogen | Non-indazole structure with distinct reactivity |
These comparisons highlight the unique trifluoromethyl substitution on the indazole ring of 6-(trifluoromethyl)-1H-indazol-5-amine, which significantly influences its biological activity and chemical properties.








